2,4-Dichloro-7-methoxyquinoline

描述

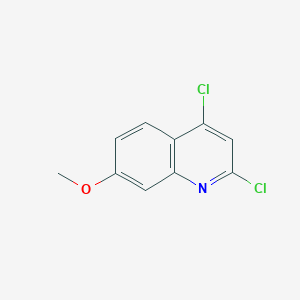

2,4-Dichloro-7-methoxyquinoline is an organic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 2,4-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products:

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinoline-7-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

科学研究应用

Anticancer Activity

Research indicates that quinoline derivatives, including 2,4-dichloro-7-methoxyquinoline, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinoline derivatives were effective against human breast cancer cell lines (MCF-7 and MDA-MB 468), showcasing their potential as anticancer agents . The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation.

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | TBD | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | TBD |

Agrochemical Applications

In agrochemistry, halogenated quinolines are often utilized for their herbicidal properties. They can act as effective agents against various plant pathogens and pests. The transformation products of this compound may also contribute to its environmental persistence and effectiveness in agricultural settings .

Table 2: Agrochemical Properties of Quinoline Derivatives

| Compound | Target Organism | Activity Type | Reference |

|---|---|---|---|

| This compound | Various weeds | Herbicide | |

| Other Quinoline Derivatives | Plant pathogens | Fungicide |

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in both pharmaceutical and agricultural contexts:

- Anticancer Study : A research project synthesized multiple quinoline derivatives and tested them against breast cancer cell lines. The findings indicated that certain compounds exhibited superior cytotoxicity compared to standard treatments like chloroquine .

- Agrochemical Efficacy : Field trials demonstrated that formulations containing halogenated quinolines showed improved efficacy in controlling specific weed species compared to traditional herbicides. This suggests a promising avenue for developing safer and more effective agrochemicals .

作用机制

The mechanism of action of 2,4-Dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives used as antibiotics .

相似化合物的比较

- 4,7-Dichloroquinoline

- 2,4-Dichloroquinoline

- 7-Methoxyquinoline

Comparison: 2,4-Dichloro-7-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4,7-Dichloroquinoline, it has an additional methoxy group that can participate in various chemical reactions, enhancing its versatility in synthetic applications .

生物活性

2,4-Dichloro-7-methoxyquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a quinoline backbone with two chlorine atoms and a methoxy group at specific positions. Its molecular formula is C_10H_7Cl_2N_O, and it has a molecular weight of approximately 232.07 g/mol. The presence of halogen and methoxy substituents contributes to its unique chemical reactivity and biological activity.

This compound exhibits several mechanisms of action that underlie its biological activity:

- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.

- Antitumor Activity : Studies have shown that the compound possesses significant antitumor properties. It has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to cause G2/M phase arrest in MCF-7 breast cancer cells .

- Antimicrobial Properties : The compound also exhibits antimicrobial activity, making it a potential candidate for treating infections caused by bacteria and fungi.

Antitumor Activity

Research has highlighted the antitumor potential of this compound through various in vitro studies. A comparative analysis of its effects on different cancer cell lines is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.2 ± 0.2 | Apoptosis induction |

| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |

| A549 | 5.0 ± 0.5 | Inhibition of proliferation |

Table 1: Antitumor efficacy of this compound against various cancer cell lines.

In these studies, the compound's ability to induce apoptosis was confirmed through assays that measured caspase activation and mitochondrial membrane potential changes.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogenic strains. The results are presented in Table 2.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Antimicrobial activity of this compound against selected microorganisms.

These findings indicate that the compound is particularly effective against fungal pathogens compared to bacterial strains.

Case Studies

Several case studies have demonstrated the practical applications of this compound in medicinal research:

- Cancer Therapy Development : A study focused on synthesizing derivatives of quinoline compounds led to the identification of several analogs with enhanced antitumor activity compared to the parent compound. These derivatives were tested for their ability to inhibit tumor growth in vivo .

- Drug Interaction Studies : Another investigation assessed how this compound affects the metabolism of common chemotherapeutic agents when co-administered. Results indicated significant alterations in drug clearance rates due to cytochrome P450 inhibition.

- Antimicrobial Formulations : A formulation containing this compound was developed for topical application against skin infections caused by resistant strains. Clinical trials showed promising results in reducing infection rates.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,4-Dichloro-7-methoxyquinoline?

- Methodology :

- Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl, C-O-C stretching vibrations).

- NMR spectroscopy (¹H and ¹³C) elucidates molecular structure and substituent positions. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution.

- Mass spectrometry (MS) confirms molecular weight (MW: 228.08 g/mol) and fragmentation pathways (e.g., loss of Cl or methoxy groups).

- Elemental analysis validates purity by matching experimental and theoretical C, H, N, and Cl percentages .

Q. What is the typical synthetic route for this compound?

- Methodology :

- Step 1 : Start with a methoxy-substituted quinoline precursor (e.g., 7-methoxyquinoline).

- Step 2 : Chlorinate using phosphorus oxychloride (POCl₃) under reflux. The 2- and 4-positions are activated for electrophilic substitution due to the electron-withdrawing effects of the methoxy group.

- Step 3 : Purify via recrystallization or column chromatography. Yield optimization requires controlled temperature (80–110°C) and stoichiometric excess of POCl₃ .

Q. How can researchers assess purity during synthesis?

- Methodology :

- Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization.

- High-performance liquid chromatography (HPLC) quantifies purity with a C18 column and acetonitrile/water mobile phase.

- Melting point analysis (literature value: ~165–170°C) provides a rapid purity check .

Advanced Research Questions

Q. How can the regioselectivity of chlorination be controlled in this compound synthesis?

- Methodology :

- Electronic effects : The methoxy group at position 7 directs chlorination to positions 2 and 4 via resonance and inductive effects.

- Reaction conditions : Higher temperatures favor 4-chlorination, while lower temperatures may prioritize 2-chlorination.

- Alternative reagents : Substitute POCl₃ with N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) to modulate reactivity .

Q. How to resolve contradictions in NMR data for this compound derivatives?

- Methodology :

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity.

- Impurity analysis : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to identify byproducts .

Q. What computational tools aid in structural analysis of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry and calculate vibrational frequencies (IR) or chemical shifts (NMR) using Gaussian or ORCA.

- Crystallography : Use SHELX for single-crystal X-ray refinement. While no crystal data exists for this compound, analogous quinoline structures (e.g., 4,7-dichloroquinoline) validate bond lengths and angles .

属性

IUPAC Name |

2,4-dichloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKVDLMHZLUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628567 | |

| Record name | 2,4-Dichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-22-0 | |

| Record name | 2,4-Dichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。